N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N–C(=O)–C(=O)–N) core. The compound features two distinct substituents:
- N1-substituent: A benzo[d][1,3]dioxol-5-yl (benzodioxole) group, a bicyclic aromatic system with oxygen atoms at positions 1 and 2.
- N2-substituent: A 2-(furan-3-yl)-2-hydroxyethyl group, combining a furan heterocycle with a hydroxyethyl chain.
16.099) , antiviral activity (e.g., HIV entry inhibitors) , and plant growth modulation .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c18-11(9-3-4-21-7-9)6-16-14(19)15(20)17-10-1-2-12-13(5-10)23-8-22-12/h1-5,7,11,18H,6,8H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNRPEYBQIQRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the furan-3-yl moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the two moieties: The benzo[d][1,3]dioxole and furan-3-yl moieties are coupled using oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of furanones and other oxygenated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and other proteins, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics . This disruption leads to cell cycle arrest and subsequent cell death.
Comparison with Similar Compounds
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)
N-(Benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide (K-16)
- Structure : Shares the benzodioxolyl group but replaces the oxalamide core with a thioacetamide linkage.
- Synthesis : Uses benzo[d][1,3]dioxol-5-amine and acid chlorides, akin to oxalamide preparation .
- The target compound’s oxalamide core may offer improved hydrogen-bonding capacity compared to thioacetamide derivatives.
Antiviral Oxalamides (Compounds 13–15)
- Structure : Feature thiazole or pyrrolidine substituents (e.g., N1-(4-chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamides) .
- Bioactivity: Inhibit HIV entry via CD4-binding site interactions.
Physicochemical and Metabolic Properties
Solubility and Melting Points
- Target Compound : Predicted moderate solubility due to polar groups (amide, hydroxyl) and aromatic systems. Melting point likely >50°C, similar to K-16 (m.p. 55.2–55.5°C) .
- S336 : Higher lipophilicity from dimethoxybenzyl and pyridinylethyl groups may reduce aqueous solubility compared to the target compound.
Metabolic Stability
- S336 and Analogs: No amide hydrolysis observed in hepatocytes, indicating metabolic resistance .
- Benzodioxol Systems : Prone to oxidative metabolism (e.g., CYP450-mediated ring opening), but the oxalamide core’s stability may prolong half-life.
Mechanistic Insights
- Umami Agonists : S336 activates TAS1R1/TAS1R3 receptors via hydrogen bonding and aromatic interactions . The target compound’s hydroxyl group may enhance receptor binding compared to S336’s methoxy groups.
- Antiviral Activity : Thiazole-containing oxalamides rely on heterocyclic π-stacking with viral proteins . The target compound’s furan ring may offer similar interactions but with reduced electron density.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzo[d][1,3]dioxole moiety and a furan ring , which contribute to its unique chemical reactivity and biological properties. The synthesis typically involves a multi-step process:
- Formation of Benzo[d][1,3]dioxole Intermediate : This is achieved through cyclization reactions involving catechol and formaldehyde under acidic conditions.
- Synthesis of Furan Derivative : The furan component is synthesized from furan-3-carboxaldehyde via reductive amination.
- Oxalamide Formation : The final step involves reacting the benzo[d][1,3]dioxole derivative with the furan derivative in the presence of oxalyl chloride and a base such as triethylamine.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest. This mechanism positions it as a promising candidate for targeted cancer therapies.
Key Findings:
- Microtubule Disruption : The compound interacts with tubulin, leading to impaired microtubule dynamics, which is critical for cell division.
- Apoptosis Induction : It triggers apoptotic pathways in various cancer cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzo[d][1,3]dioxole + furan ring | Anticancer activity; antimicrobial potential |
| Benzo[d][1,3]dioxol-5-ylmethylamine | Precursor in synthesis | Potential anticancer activity |
| Furan derivatives | Oxidation products | Antioxidant properties |
Case Studies
Several case studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : In vitro tests demonstrated that the compound significantly reduced viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.
- Antimicrobial Screening : The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Q & A
Basic: What synthetic strategies are effective for preparing N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide?
Methodological Answer:
The synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride intermediates. For example, describes a multi-step protocol for analogous oxalamides:
Amine Preparation : React benzo[d][1,3]dioxol-5-amine with a protected 2-(furan-3-yl)-2-hydroxyethylamine precursor.
Oxalyl Chloride Activation : Treat oxalyl chloride with the first amine (benzo[d][1,3]dioxol-5-amine) under anhydrous conditions (e.g., THF, 0°C).
Second Coupling : React the intermediate with 2-(furan-3-yl)-2-hydroxyethylamine in the presence of a base (e.g., triethylamine) to form the oxalamide bond.
Deprotection/Purification : Use HPLC (≥90% purity) and silica-gel chromatography for isolation .
Key Data from Analogous Syntheses ( ):
| Step | Reagents/Conditions | Yield | Characterization (LC-MS/NMR) |
|---|---|---|---|
| Coupling | Oxalyl chloride, THF, 0°C | 36–53% | LC-MS (APCI+): M+H+ detected; ¹H NMR in DMSO-d6 at 50°C |
Basic: How should researchers characterize this compound spectroscopically?
Methodological Answer:
Combine LC-MS and multinuclear NMR to confirm molecular weight and structural motifs:
- LC-MS : Use APCI+ ionization to detect [M+H]+. Expected m/z can be calculated based on molecular formula (e.g., C16H15N2O6 ≈ 331.3 g/mol) .
- ¹H NMR : Key signals include:
Advanced Tip : For stereochemical confirmation, use NOESY or ROESY to analyze spatial proximity of substituents .
Advanced: How can researchers resolve stereochemical contradictions in the hydroxyethyl moiety during synthesis?
Methodological Answer:
Conflicts in stereochemical assignments (e.g., R/S configuration at the hydroxyethyl group) can arise due to overlapping NMR signals. Use:
Chiral Chromatography : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol gradients .
X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) and refine using SHELXL (e.g., anisotropic displacement parameters, R-factor < 5%) .
Computational Modeling : Compare experimental NMR shifts with DFT-calculated shifts (e.g., B3LYP/6-311+G(d,p)) to validate configurations .
Advanced: What computational methods are suitable for studying target interactions (e.g., enzyme inhibition)?
Methodological Answer:
To predict binding modes with biological targets (e.g., HIV entry inhibitors as in ):
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the CD4-binding site of gp120. Parameterize furan and dioxole rings as hydrophobic moieties .
MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess stability of ligand-protein interactions.
QSAR Modeling : Corrogate electronic properties (e.g., HOMO/LUMO energies) with antiviral activity data from analogous oxalamides .
Key Insight : The furan-3-yl group may enhance π-stacking with aromatic residues (e.g., Trp427 in gp120), while the dioxole moiety contributes to solubility .
Basic: What purification techniques optimize yield and purity for this compound?
Methodological Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (e.g., 10% → 50% EtOAc) to remove unreacted amines.
- HPLC : Employ a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (0.1% TFA) for final polishing (≥95% purity) .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to isolate stereoisomers. reports 36–53% yields for similar oxalamides after recrystallization .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
Core Modifications :
- Replace benzo[d][1,3]dioxole with 2,3-dimethoxybenzene ( ) to assess electronic effects.
- Substitute furan-3-yl with thiophene-2-yl () to compare hydrophobic interactions.
Biological Assays : Test derivatives against HIV-1 pseudovirus entry (IC50 assays, ) or cancer cell lines (MTT assays).
Data Analysis : Use PCA (Principal Component Analysis) to correlate substituent properties (e.g., LogP, polar surface area) with activity .
Example SAR Table (Hypothetical Data):
| Derivative | R1 | R2 | IC50 (nM) |
|---|---|---|---|
| Parent | Benzo[d][1,3]dioxol-5-yl | 2-(furan-3-yl)-2-hydroxyethyl | 120 |
| Derivative A | 2,3-Dimethoxybenzyl | 2-(furan-3-yl)-2-hydroxyethyl | 85 |
| Derivative B | Benzo[d][1,3]dioxol-5-yl | 2-(thiophen-2-yl)-2-hydroxyethyl | 210 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
